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Introduction

Onradivir (formerly ZSP1273) is a novel small-molecule inhibitor targeting the polymerase basic
protein 2 (PB2) subunit of the influenza A virus RNA polymerase complex.[1][2][3][4][5][6] By
binding to the cap-binding domain of PB2, Onradivir effectively prevents the virus from
"snatching” the 5' cap structures from host pre-mRNAs, a critical step for initiating viral mMRNA
transcription and subsequent replication.[2][3] This mechanism confers potent antiviral activity
against a wide range of influenza A virus strains, including those resistant to other classes of
antiviral drugs.[7][8] The cytopathic effect (CPE) inhibition assay is a fundamental method for
evaluating the in vitro efficacy of antiviral compounds like Onradivir. This assay measures the
ability of a drug to protect host cells from the destructive effects of viral infection. These
application notes provide a detailed protocol for conducting a CPE assay to determine the
antiviral activity of Onradivir monohydrate against influenza A virus.

Mechanism of Action: Inhibition of Influenza A Virus
Replication

Onradivir monohydrate's mechanism of action is centered on the disruption of a key process
in the influenza A virus life cycle. The viral RNA-dependent RNA polymerase, a heterotrimeric
complex composed of PA, PB1, and PB2 subunits, is responsible for both transcription and
replication of the viral RNA genome. For transcription, the polymerase engages in a process
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known as "cap-snatching,” where the PB2 subunit binds to the 5' cap of host cell pre-mRNAs.
The PA subunit then cleaves the pre-mRNA downstream of the cap, generating a capped
primer that is used by the PB1 subunit to initiate transcription of viral mMRNAs. Onradivir
specifically targets the PB2 subunit, inhibiting its ability to bind to the host cell's capped pre-
MRNASs. This blockade of cap-snatching activity halts viral gene expression and replication,
thereby preventing the production of new viral progeny and protecting the host cell from virus-

induced death.
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Caption: Onradivir inhibits influenza A virus replication by targeting the PB2 subunit of the viral
RNA polymerase, thereby blocking the "cap-snatching” mechanism required for viral mMRNA
transcription.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of Onradivir (ZSP1273) against
various strains of influenza A virus. The 50% effective concentration (ECso) is a measure of the
drug concentration required to inhibit the viral cytopathic effect by 50%. The 50% inhibitory
concentration (ICso) represents the concentration needed to inhibit the viral RNA polymerase
activity by 50%.

Parameter Virus Strain Cell Line Value Reference
Influenza A

ECso MDCK 0.01-0.063nM  [7][8]
(HIN1)
Influenza A

ECso MDCK 0.01 - 0.063 nM [7118]
(H3N2)
Influenza A 0.562 +0.116

ICso N/A [8]
Polymerase nM

MDCK: Madin-Darby Canine Kidney

Experimental Protocols
Determination of Virus Titer (TCIDso)

Prior to evaluating the antiviral compound, the 50% Tissue Culture Infectious Dose (TCIDso) of
the influenza A virus stock must be determined to standardize the amount of virus used in the
CPE assay.

Materials:

e Madin-Darby Canine Kidney (MDCK) cells
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Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Trypsin-EDTA

TPCK-treated Trypsin

Influenza A virus stock (e.g., A/AH1IN1 or A/H3N2)

96-well flat-bottom microplates

Sterile PBS

Protocol:

Cell Plating: Seed MDCK cells into a 96-well plate at a density that will result in a 90-100%
confluent monolayer after 24 hours of incubation (e.g., 2 x 10* cells/well). Incubate at 37°C
with 5% COa.

Virus Dilution: On the day of the assay, prepare ten-fold serial dilutions of the virus stock in
serum-free DMEM containing TPCK-treated trypsin (1 pg/mL).

Infection: Wash the confluent MDCK cell monolayer twice with sterile PBS. Add 100 pL of
each virus dilution to 8 replicate wells. Include a "cell control” group with no virus.

Incubation: Incubate the plate at 37°C with 5% COz2 for 48-72 hours, or until cytopathic effect
is observed in the highest virus dilutions.

CPE Observation: Observe the cells daily for CPE using an inverted microscope. CPE in
MDCK cells infected with influenza virus is characterized by cell rounding, detachment, and
monolayer destruction.[9][10][11]

TCIDso Calculation: The TCIDso is calculated using the Reed-Muench method, which
determines the virus dilution that causes CPE in 50% of the inoculated wells.[1]
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Onradivir Monohydrate Cytopathic Effect (CPE)
Inhibition Assay

This protocol details the steps to assess the antiviral activity of Onradivir monohydrate
against influenza A virus.

Materials:

e Onradivir monohydrate

e DMSO (for compound dilution)

 MDCK cells

e DMEM, FBS, Trypsin-EDTA, TPCK-treated Trypsin
e Influenza A virus stock (titered)

o 96-well flat-bottom microplates

o Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or crystal violet
solution)

Protocol Workflow:
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Caption: Workflow for the Onradivir Monohydrate Cytopathic Effect (CPE) Inhibition Assay.

Detailed Steps:

o Cell Preparation: Prepare a 90-100% confluent monolayer of MDCK cells in a 96-well plate
as described in the TCIDso protocol.
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e Compound Preparation: Prepare a stock solution of Onradivir monohydrate in DMSO.
Perform serial dilutions of the compound in serum-free DMEM to achieve the desired final
concentrations.

o Treatment: Wash the MDCK cell monolayer with PBS. Add the diluted Onradivir
monohydrate to the wells. Also, set up the following controls:

o Virus Control: Cells with no compound, to be infected with the virus.
o Cell Control: Cells with no compound and no virus.
o Toxicity Control: Cells with the compound dilutions but no virus, to assess drug cytotoxicity.

« Infection: Add influenza A virus at a multiplicity of infection (MOI) of 100 TCIDso to the wells
containing the compound and the virus control wells.[12] Do not add virus to the cell control
and toxicity control wells.

¢ Incubation: Incubate the plate at 37°C with 5% CO: for 48-72 hours, until approximately 80-
100% CPE is observed in the virus control wells.

¢ Quantification of CPE Inhibition:

o Luminescent ATP Assay (e.g., CellTiter-Glo®): This method measures the ATP level,
which is proportional to the number of viable cells.[13] Follow the manufacturer's
instructions to measure luminescence.

o Crystal Violet Staining: This method stains the adherent, viable cells.
1. Gently wash the wells with PBS.
2. Fix the cells with 10% formalin for 30 minutes.
3. Stain with 0.5% crystal violet solution for 20 minutes.
4. Wash away the excess stain with water and allow the plate to dry.

5. Solubilize the stain with methanol and read the absorbance at ~570 nm.
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» Data Analysis: The percentage of CPE inhibition is calculated for each drug concentration.
The ECso value is determined by plotting the percentage of inhibition against the log of the
drug concentration and fitting the data to a dose-response curve. The 50% cytotoxic
concentration (CCso) is similarly determined from the toxicity control wells. The selectivity
index (SI), calculated as CCso/ECso, is a measure of the drug's therapeutic window.

Disclaimer

This document is intended for research use only. The protocols described are based on
established virological methods and published data on Onradivir. Researchers should optimize
these protocols for their specific laboratory conditions, cell lines, and virus strains. Appropriate
biosafety precautions must be taken when handling live influenza viruses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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